molecular formula C9H14O4 B1584308 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate CAS No. 25212-88-8

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate

Cat. No. B1584308
CAS RN: 25212-88-8
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate” is a polymer that is formed by the reaction of 2-methyl-2-propenoic acid and ethyl 2-propenoate . It is also known as a copolymer of methacrylic acid and ethyl acrylate .


Synthesis Analysis

The synthesis of this polymer involves the polymerization of 2-methyl-2-propenoic acid (also known as methacrylic acid) and ethyl 2-propenoate (ethyl acrylate) . The exact method of synthesis can vary, but it typically involves free radical polymerization .


Physical And Chemical Properties Analysis

This polymer is described as a white or almost white, free-flowing powder . It is practically insoluble in water, but freely soluble in anhydrous ethanol and a 40 g/L solution of sodium hydroxide . Its density is reported to be between 1.062-1.072 .

Scientific Research Applications

Polymerization and Copolymerization Processes

The polymerization of vinyl monomers in the presence of chain transfer agents such as ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoate demonstrates the ability to control polymer molecular weights and introduce functional end-groups. This approach facilitates the synthesis of polymers with tailored properties for specific applications, highlighting the versatility of 2-propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate in polymer science (Colombani, Beliard, & Chaumont, 1996).

Radiation Synthesis of Ion-exchange Membranes

The copolymerization of methyl 2,3,3-trifluoropropenoate (MTFP) and tetrafluoroethylene (TFE) with propylene (P) and/or ethylene (E) under γ-irradiation showcases the application of 2-propenoic acid derivatives in creating ion-exchange membranes. These membranes exhibit promising characteristics for chlor-alkali electrolysis, demonstrating the material's potential in environmental and chemical engineering applications (Kostov, Matsuda, Machi, & Tabata, 1992).

Bioremediation of Environmental Pollutants

The application of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using reverse micelles system illustrates the potential of 2-propenoic acid derivatives in environmental cleanup. The study highlights the effectiveness of laccase in degrading hydrophobic phenolic pollutants, offering a novel approach to addressing endocrine-disrupting chemicals in the environment (Chhaya & Gupte, 2013).

Functionalization of Polyethylenes

Research on the copolymerization of ethylene with functional comonomers, such as 1,1-dimethyl-2-propen-1-ol and 10-undecen-1-ol, in the presence of catalyst systems demonstrates the functionalization of polyethylenes. This process leads to polymers with modified properties, useful in various applications ranging from industrial coatings to biomedical devices (Aaltonen & Löfgren, 1997).

Safety And Hazards

This polymer is classified as a hazardous substance, with hazard statements H332 (Harmful if inhaled) and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRSXZBSIRSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25212-88-8
Record name Ethyl acrylate-methacrylic acid copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25212-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30905271
Record name 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1)
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Eudragit L 30D

CAS RN

25212-88-8, 100218-76-6
Record name Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
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Record name 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1)
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Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
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Synthesis routes and methods I

Procedure details

Poly(EA/MAA BDDA) microgel was prepared using seed-feed emulsion polymerisation (Macromolecules, 1994, 27, 6642). A monomer mixture containing Ethylacrylate (EA) (Aldrich, 143.5 g), Methacrylic acid (MAA) (Aldrich, 72.0 g) and 1,4-butanediol diacrylate (BDDA) (Aldrich, 2.2 g) was prepared and 12.5% of the mixture added to a pre-purged, stirred, solution of sodium dodecylsulphate (BDH, 1.75 g in 500 g of water), which had been heated to 80° C. The monomers were passed over an alumina column prior to use. K2HPO4 (3 g of 7% solution in water) and ammonium persulphate (2.95 g of 5% solution in water) were immediately added whilst maintaining a nitrogen atmosphere. After appearance of a slight blue turbidity, the remaining monomer mixture was added at a continuous rate over a 90 min period. Additional initiator (3.3 g of 5% solution in water) was added and the temperature maintained for a further 2 h. The microgel was extensively dialysed against Milli-Q quality water. The average particle size of the particles in the collapsed state was about 65 nm. The swollen state diameter was about 220 nm at pH=7.4.
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143.5 g
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72 g
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2.2 g
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Synthesis routes and methods II

Procedure details

Into an agitated reactor are placed 981 g of a 1900 A butadiene/styrene/acrylonitrile (93/5/2) rubber latex (37.2% solids), 388 g of water, 0.255 g of K2S2O8, and 0.085 g of EDTA.2Na+. The pH of the mixture is adjusted to 3.5 using acetic acid. The mixture is then heated to 65° C. At this point two continuous addition (conadd) feed streams are started and added over a one hour period. One is 72 g of an aqueous stream consisting of 2.12% sodium dodecylbenzene sulfonate. The other stream is 87 g of a monomer mixture of 95.6% ethyl acrylate and 4.4% methacrylic acid. The mixture is heated at 65° C. for 4 hours after the conadd streams are finished. The AgAg particles produced consist of 20% shell, the shell consisting of about 95.6% EA and 4.4% MAA.
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Synthesis routes and methods III

Procedure details

Into an agitated reactor is charged 1303 g of a 1000 A butadiene rubber latex (35.3% solids) with a pH of 8.1. The mixture is heated to 70° C. and 184 g of an aqueous AgAg stream is added over a 40 minute period. The AgAg stream contains 1.85% agglomerating agent A, 0.54% sodium dodecylbenzene sulfonate, and the balance water. Then 0.75% shell and core agglomerating agent is added resulting in (0.15% ethyl acrylate/methacrylic acid copolymer) in the agglomerated latex. 55% Of the small 1000 A particles are converted to larger size. To this 70° C. agglomerated latex is added over a five hour period, 565 g of a monomer stream, and 550 g of an aqueous stream. The monomer stream contains 71.7% styrene, 27.9% acrylonitrile, and 0.34% n-octyl mercaptan. The aqueous stream contains 2.58% sodium dodecylbenzene sulfonate, 0.23% sodium persulfate, and the balance water. The latex is heated for 0.5 hours after the additions are finished, steam stripped, stabilized with antioxidants, and the polymer isolated by freeze coagulation. The grafted rubber concentrate is blended with SAN on a 0.8 inch Welding Engineers twin screw extruder to give an ABS resin having 22% rubber and an excellent balance of physical properties of gloss, flow and toughness. Injection molded properties of the ABS are: Ty--5770 psi; Tr--4530 psi; % E--11; Izod--5.8 ft.lbs/inch of notch; gloss--94%; MFR--3.0 g/10 minutes (Cond. I).
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Synthesis routes and methods IV

Procedure details

Into an agitated reactor outfitted for nitrogen blanketing of the contents there are charged: 1,009 parts of a 35% solids polybutadiene latex having an average particle size of 1,000 A; 360 parts water; 1 part acetic acid to give the reaction mass a pH of 4; 0.085 part of the bisodium salt of ethylenediaminetetracetic acid (herein referred to as "EDTA.2Na+ " or just "EDTA") and 1.05 parts of K2S2O8. Heat is applied until the charged contents reach 65° C. At this point, two continuous addition streams are started and feed into the reactor. One is an aqueous stream which is charged over a 11/4 hour period and contains 68 parts of a water solution of 0.125% K2S2O8 and 2.5% sodium dodecylbenzene sulfonate. The other is a monomer stream which is charged over a one-hour period and consists of 85 parts of a 92:8 weight ratio mixture of ethyl acrylate (EA) and methacrylic acid (MAA) calculated to give a 20% shell in the resulting graft copolymer (based on wt. polybutadiene plus wt. interpolymerized EA and MAA contents). After the addition is completed, the reaction mass is maintained at 65° C. with continued stirring for 3 additional hours. Analysis of the resulting AgAg graft copolymer latex material shows that approximately 100% interpolymerization of the acid and acrylate monomers has been achieved to yield particles consisting of 20% shell, the shell consisting of about 92% EA and 8% MAA. Extraction with methyl ethyl ketone (MEK) of the resultant AgAg material demonstrates that 79% of the EA/MAA monomeric mixture has actually been grafted to the 1,000 A polybutadiene (PBD) particles and 21% exists in the shell as non-grafted EA/MAA copolymer.
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Synthesis routes and methods V

Procedure details

A three stage polymer is made as follows: Into an agitator equipped first (feed) reactor containing 34.3 grams of deionized water (D.I.) and 3.3 grams of sodium lauryl sulfate (30% active in water wt./wt.), 2.5 grams of Ethal SA-20, 65.1 grams of ethyl acrylate and 34.5 grams of methacrylic acid are added under nitrogen atmosphere and mixed at 500 rpm to form a monomer emulsion. To an agitator equipped second reactor are added 600 grams of deionized water and 1.27 grams of sodium lauryl sulfate (30% active in water wt./wt.). The contents of the second reactor are heated with mixing agitation (200 rpm) under a nitrogen atmosphere. When the contents of the second reactor reaches a temperature of approximately 84° C., 11.0 grams of an ammonium persulfate solution (2.0% aqueous solution wt./wt.) is injected into the heated surfactant solution. The monomer emulsion from the feed reactor (maintained at approximately 85° C.) is gradually metered at a feed rate of 0.94 g/min. into the second reactor over a period of 15 minutes. The monomer emulsion is reacted in a first stage polymerization to form linear core polymer particles of ethyl acrylate/methacrylic acid copolymer.
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11 g
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600 g
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65.1 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Reactant of Route 2
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2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Reactant of Route 3
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Reactant of Route 5
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate
Reactant of Route 6
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate

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